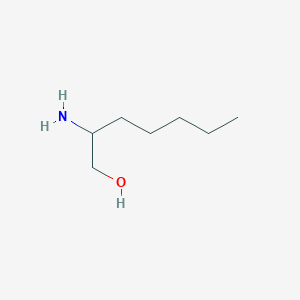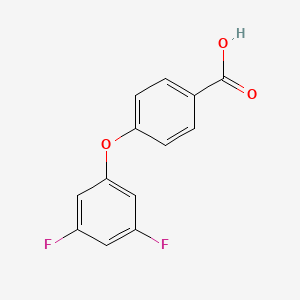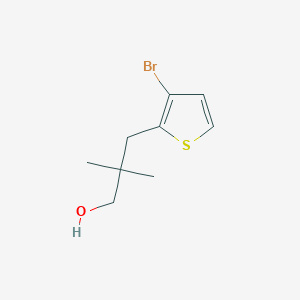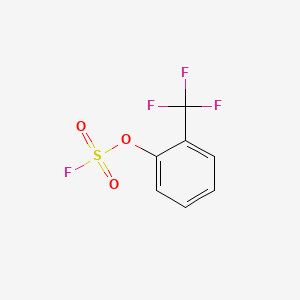
2-Aminoheptan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminoheptan-1-ol is an organic compound with the molecular formula C7H17NO. It is a derivative of heptane, where an amino group (-NH2) and a hydroxyl group (-OH) are attached to the first carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Aminoheptan-1-ol can be synthesized through several methods. One common synthetic route involves the reduction of 2-nitroheptan-1-ol using hydrogen gas in the presence of a palladium catalyst. Another method includes the reaction of heptanal with ammonia and hydrogen in the presence of a nickel catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of 2-nitroheptan-1-ol. This process is carried out under high pressure and temperature to ensure complete reduction of the nitro group to an amino group.
Chemical Reactions Analysis
Types of Reactions
2-Aminoheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Potassium dichromate (K2Cr2O7) in the presence of sulfuric acid (H2SO4) is commonly used for oxidation reactions.
Reduction: Hydrogen gas (H2) with a palladium catalyst is used for reduction reactions.
Substitution: Thionyl chloride (SOCl2) is used for substitution reactions involving the hydroxyl group.
Major Products Formed
Oxidation: 2-Ketoheptan-1-ol or 2-Heptanal.
Reduction: 2-Aminoheptane.
Substitution: 2-Chloroheptan-1-ol.
Scientific Research Applications
2-Aminoheptan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Aminoheptan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, thereby inhibiting or activating their function. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
2-Aminoheptane: Similar structure but lacks the hydroxyl group.
2-Amino-6-methylheptane: Similar structure with an additional methyl group.
Heptylamine: Similar structure but lacks the hydroxyl group.
Uniqueness
2-Aminoheptan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the same carbon atom. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in various applications.
Properties
Molecular Formula |
C7H17NO |
|---|---|
Molecular Weight |
131.22 g/mol |
IUPAC Name |
2-aminoheptan-1-ol |
InChI |
InChI=1S/C7H17NO/c1-2-3-4-5-7(8)6-9/h7,9H,2-6,8H2,1H3 |
InChI Key |
PKGKENZMQLXYCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Lithium(1+) 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13554359.png)




![2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol](/img/structure/B13554373.png)




![5-[(Tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.1]heptane-1-carboxylicacid](/img/structure/B13554419.png)

![1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B13554433.png)
![2-[(1S)-1-Hydroxyethyl]benzonitrile](/img/structure/B13554435.png)
